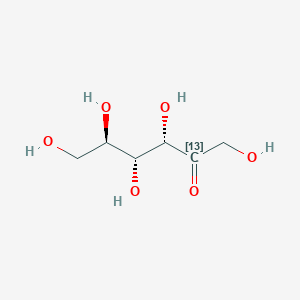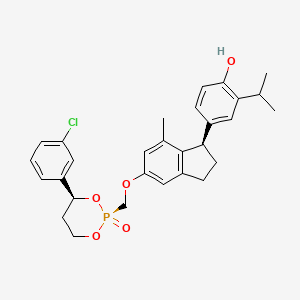
THR-|A agonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THR-|A agonist 3 is a compound that acts as an agonist for the thyroid hormone receptor beta (THR-β). Thyroid hormones are crucial regulators of metabolic activity in mammals, influencing cholesterol and fatty acid levels through the activation of nuclear thyroid hormone receptors . This compound is being explored for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as non-alcoholic steatohepatitis (NASH) .
Vorbereitungsmethoden
The preparation of THR-|A agonist 3 involves several synthetic routes and reaction conditions. One method includes the synthesis of heterocyclic THR-β receptor agonist compounds, which are then subjected to various chemical reactions to enhance their selectivity and potency . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
THR-|A agonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are typically more potent and selective THR-β agonists .
Wissenschaftliche Forschungsanwendungen
THR-|A agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of THR-β agonists.
Biology: Investigated for its role in regulating metabolic pathways and gene expression in mammalian cells.
Industry: Utilized in the development of new pharmaceuticals targeting thyroid hormone receptors
Wirkmechanismus
THR-|A agonist 3 exerts its effects by binding to the thyroid hormone receptor beta (THR-β), which is a nuclear receptor involved in the regulation of gene transcription. Upon binding, this compound activates the receptor, leading to the modulation of genes involved in cholesterol and fatty acid metabolism . This activation results in metabolic alterations that can reduce liver fat and restore liver function .
Vergleich Mit ähnlichen Verbindungen
THR-|A agonist 3 can be compared with other similar compounds such as:
Sobetirome (GC-1): A selective THR-β agonist known for its lipid-lowering effects.
Resmetirom (MGL-3196): Another THR-β agonist with promising results in reducing liver fat and improving metabolic parameters.
VK2809: A liver-targeted THR-β agonist that has shown efficacy in treating metabolic disorders.
This compound is unique in its specific binding affinity and selectivity for THR-β, making it a valuable compound for therapeutic applications .
Eigenschaften
Molekularformel |
C29H32ClO5P |
|---|---|
Molekulargewicht |
527.0 g/mol |
IUPAC-Name |
4-[(1R)-5-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol |
InChI |
InChI=1S/C29H32ClO5P/c1-18(2)26-16-20(8-10-27(26)31)25-9-7-22-15-24(13-19(3)29(22)25)33-17-36(32)34-12-11-28(35-36)21-5-4-6-23(30)14-21/h4-6,8,10,13-16,18,25,28,31H,7,9,11-12,17H2,1-3H3/t25-,28+,36-/m1/s1 |
InChI-Schlüssel |
WZCDYBOIHFQXJO-OJMOVJAGSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1[C@H](CC2)C3=CC(=C(C=C3)O)C(C)C)OC[P@@]4(=O)OCC[C@H](O4)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
CC1=CC(=CC2=C1C(CC2)C3=CC(=C(C=C3)O)C(C)C)OCP4(=O)OCCC(O4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
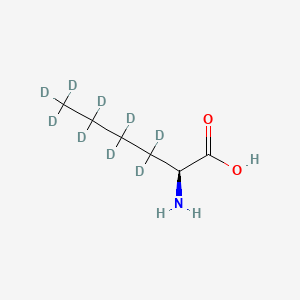
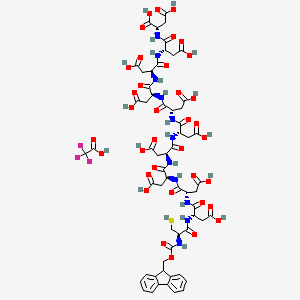
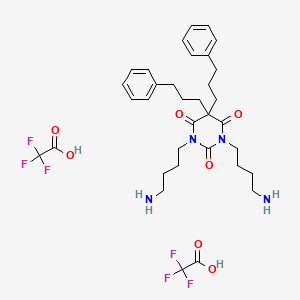
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

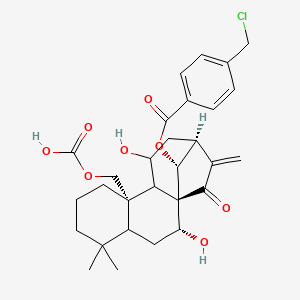
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)

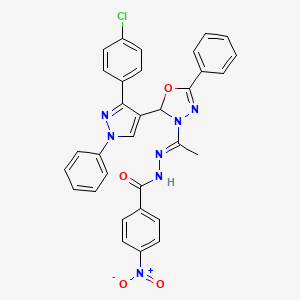
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
